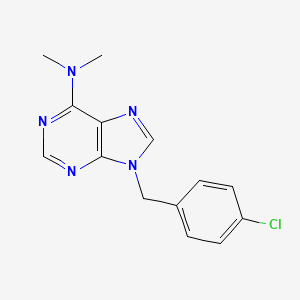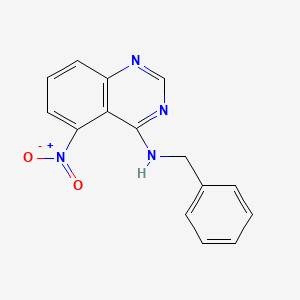
N-benzyl-5-nitroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . The structure of this compound consists of a quinazoline core substituted with a benzyl group at the nitrogen atom and a nitro group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-nitroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
N-Benzylation: The quinazoline core is then subjected to N-benzylation using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-5-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, potassium carbonate.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products:
Reduction of Nitro Group: 5-aminoquinazoline derivatives.
Substitution of Benzyl Group: Various N-substituted quinazoline derivatives.
Applications De Recherche Scientifique
N-benzyl-5-nitroquinazolin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-benzyl-5-nitroquinazolin-4-amine involves its interaction with molecular targets such as receptor tyrosine kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gefitinib: A quinazoline derivative used as an EGFR inhibitor for the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action to gefitinib.
Afatinib: A second-generation EGFR and HER2 inhibitor with dual effective and irreversible inhibition.
Uniqueness: N-benzyl-5-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its nitro group at the 5-position and benzyl group at the nitrogen atom contribute to its unique pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
169205-61-2 |
|---|---|
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-benzyl-5-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)13-8-4-7-12-14(13)15(18-10-17-12)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18) |
Clé InChI |
VYDBASPMDRHHCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11841274.png)
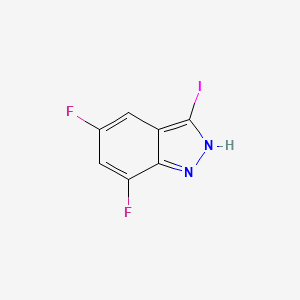
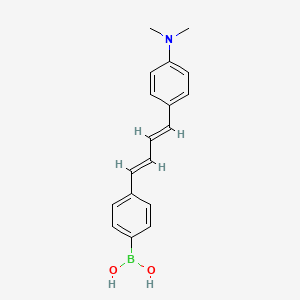
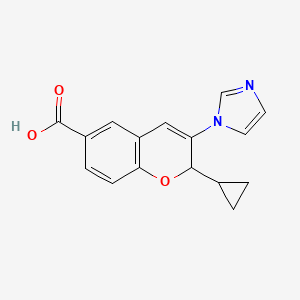




![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
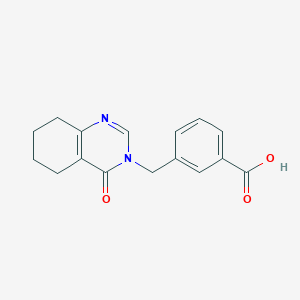
![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)
